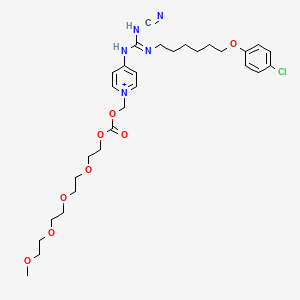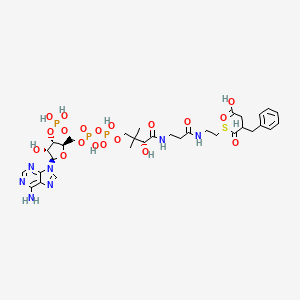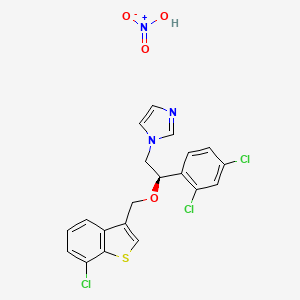
1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dihexanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a phosphatidylglycerol 12:0 in which the acyl groups at C-1 and C-2 are both hexanoyl. It is a phosphatidylglycerol 12:0 and a hexanoate ester.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) has been utilized in the study of crystal structures of mixed-chain triacylglycerols. The structure analysis of such compounds provides insights into the molecular arrangements and interactions within the lipid layers, which is crucial for understanding membrane dynamics and lipid-based drug delivery systems (Goto et al., 1992).
Bicellar Dispersion Studies
This compound plays a significant role in the formation and stability of bicellar dispersions. Studies have shown its application in understanding the response of bicellar dispersions to hydrostatic pressure, which is essential for the development of lipid-based drug delivery systems and for understanding membrane biophysics (Rahmani et al., 2013).
Lipid Chain Length and Unsaturated Lipids
It has also been used to investigate the effects of lipid chain length and unsaturation on bicelles stability. This research is vital for the development of more effective and stable lipid-based carriers in drug delivery systems (Triba et al., 2006).
Visualization and Imaging
The compound has been instrumental in studies involving the visualization of mixed monolayers on a nanometer scale using in situ scanning tunneling microscopy. This is particularly significant in the field of nanotechnology and for the development of nano-scale sensors and devices (Matsunaga et al., 2015).
Nanocomplex Formation
Research on antimicrobial metallo-supramolecules encapsulated by lipid discoidal bicelles containing 1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) has shown potential in creating nanocomplexes for theranostic applications. This opens new avenues in the fields of nanomedicine and targeted drug delivery (Liu et al., 2021).
Capillary Electrophoresis
This compound has been used as an additive in capillary electrophoresis to enhance the separation of glycans. This application is crucial in the field of analytical chemistry, especially for the separation and analysis of complex biological samples (Luo et al., 2010).
Spectroscopic Studies of Membrane-Bound Peptides
It is also involved in studies aiming at the structural refinement of soluble protein structures using bicelle systems. This is significant for understanding protein-lipid interactions and for the structural analysis of membrane proteins (Wu et al., 2010).
Eigenschaften
Produktname |
1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) |
|---|---|
Molekularformel |
C18H35O10P |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexanoyloxypropyl] hexanoate |
InChI |
InChI=1S/C18H35O10P/c1-3-5-7-9-17(21)25-13-16(28-18(22)10-8-6-4-2)14-27-29(23,24)26-12-15(20)11-19/h15-16,19-20H,3-14H2,1-2H3,(H,23,24)/t15-,16+/m0/s1 |
InChI-Schlüssel |
CNAHGDCINXNHER-JKSUJKDBSA-N |
Isomerische SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)






![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)